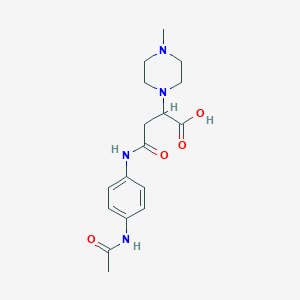
2-(Benzylthio)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylthio)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is a complex organic compound featuring a rich structural framework, making it of particular interest to researchers in various fields such as synthetic chemistry, pharmacology, and materials science. Its unique composition and reactivity open numerous avenues for exploration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions:
Thiazole Formation: Starting with thiazole precursors, undergoes cyclization to form the dihydrothiazol-2-yl structure.
Piperidine Integration:
Thioether Bond Formation: The incorporation of benzylthio group to form the final thioether linkage. Reaction conditions often require mild to moderate temperatures with base catalysts.
Industrial Production Methods
Industrial production scales up these synthesis steps, optimizing yield and purity. Use of automated continuous flow reactors allows for precise control of reaction parameters, enhancing scalability. Solvent recovery and recycling processes are implemented to improve sustainability and cost-efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidative transformations, altering its thiol groups.
Reduction: The thioether linkage may be reduced under specific conditions.
Substitution: Various nucleophiles can substitute the thioether or amine functional groups.
Common Reagents and Conditions
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are common.
Substitution: Reagents such as alkyl halides or acyl chlorides with appropriate catalysts.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Diverse substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Used as a building block in synthesizing complex organic molecules, contributing to the development of new materials and reagents.
Biology
Its reactivity and structural versatility make it a potential candidate for biological probes and inhibitors, useful in studying enzyme functions and pathways.
Medicine
Explored for pharmaceutical applications, particularly in designing new drug candidates due to its potential bioactivity.
Industry
Used in the development of specialty chemicals and advanced materials, offering unique properties for industrial applications.
Mecanismo De Acción
2-(Benzylthio)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone exerts its effects through interactions with specific molecular targets:
Molecular Targets: Enzymes with thiol or amine active sites.
Pathways: Modulates enzymatic pathways by acting as an inhibitor or substrate analog.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzylthio)-1-(4-methylpiperidin-1-yl)ethanone: Shares a similar core structure but with slight variations.
N-Benzylthio-4-piperidone: Differentiates primarily in the positioning and nature of substituents.
Uniqueness
2-(Benzylthio)-1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone stands out due to its dihydrothiazol-2-yl incorporation, providing distinct reactivity and potential bioactivity profiles compared to its analogs.
Exploring this compound opens doors to myriad applications and contributes significantly to scientific advancements across diverse fields.
Propiedades
IUPAC Name |
2-benzylsulfanyl-1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS3/c21-17(14-22-12-15-4-2-1-3-5-15)20-9-6-16(7-10-20)13-24-18-19-8-11-23-18/h1-5,16H,6-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQPQGKRGPKCAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-(4-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile](/img/structure/B2412867.png)





![(E)-3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide](/img/structure/B2412875.png)



![methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2412880.png)

![2-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2412885.png)
![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2412890.png)
